molecular formula C15H20N6O B12261198 N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12261198
M. Wt: 300.36 g/mol
InChI Key: HDPGFFUDZQJXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H20N6O/c1-10-7-13(21-15(18-10)16-9-17-21)20-6-2-3-12(8-20)19-14(22)11-4-5-11/h7,9,11-12H,2-6,8H2,1H3,(H,19,22)

InChI Key

HDPGFFUDZQJXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This intermediate is then further reacted with piperidine derivatives and cyclopropanecarboxylic acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit the ERK signaling pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development in anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.